

# diglyme solvent properties vs alternative ether solvents

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## Compound Focus: Diglyme-d14

CAS No.: 38086-00-9

Cat. No.: S881399

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## Physical Properties & Performance Comparison

Property / Aspect	Diglyme (Diethylene glycol dimethyl ether)	DMSO (Dimethyl sulfoxide)	PC (Propylene Carbonate)	EC/DMC (Ethylene Carbonate/ Dimethyl Carbonate)
Chemical Formula	C <sub>6</sub> H <sub>14</sub> O <sub>3</sub> [1]	C <sub>2</sub> H <sub>6</sub> OS [1]	C <sub>4</sub> H <sub>6</sub> O <sub>3</sub>	Mixture
Molecular Weight (MW)	134.17 [1]	78.13 [1]	102.09	-
Boiling Point (°C)	162 [1]	189 [1]	242	-
Density (g/mL)	0.943 [1]	1.092 [1]	1.2	-
Viscosity	Low (in EHA-diglyme absorbent) [2]	Low (1.99 mPa·s at 298K) [2]	High	Medium

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<b>Electrochemical Stability (vs. Na<sup>+</sup>/Na)</b>	~3.9 V (Baseline) [3]	Information Missing	Co-intercalates, causes large expansion (~163%) [4]	Conventional intercalation, minimal expansion [4]
<b>Performance in SIBs</b>	With additive: Stable to >4.8 V, enables solvent co-intercalation [3] [4]	Information Missing	Poor long-term cycling, large structural expansion [4]	Standard performance, plateaus degrade over time [4]
<b>Performance in CO<sub>2</sub> Capture</b>	Good absorption/desorption with EHA, but hampered by water; Reproductive toxicity concern [2]	Good absorption/desorption with EHA, lower energy consumption, no reproductive toxicity [2]	Information Missing	Information Missing
<b>Key Advantages</b>	High reversibility in co-intercalation; Fast kinetics [4]	High boiling point, low vapor pressure, environmentally friendly [2]	Information Missing	Industry standard for conventional intercalation [4]
<b>Key Limitations</b>	Low oxidation stability (without modification); Reproductive toxicity [3] [2]	Information Missing	Causes extreme electrode expansion, inferior cycle life [4]	Lower rate capability vs. optimized diglyme systems [4]

## Key Experimental Data and Protocols

The following experimental findings highlight how diglyme's performance is evaluated and enhanced in specific applications.

### Enhancing Diglyme's Oxidation Stability in Sodium-Ion Batteries

- **Objective:** To overcome the low anodic stability (oxidizes  $>3.9$  V) of standard 1.0 M NaOTf in diglyme electrolyte for high-voltage sodium-ion batteries [3].
- **Methodology:** A trace amount of sodium nitrate ( $\text{NaNO}_3$ , 0.04 M) was added to the diglyme-based electrolyte. The reformulated electrolyte was tested in  $\text{Na}||\text{Na}_{2/3}\text{Ni}_{1/2}\text{Mn}_{1/2}\text{O}_2$  (NNM) half-cells. Techniques like Linear Sweep Voltammetry (LSV), galvanostatic charge-discharge cycling, and Raman spectroscopy were used to evaluate oxidation stability and solvation structure changes [3].
- **Key Findings:** The  $\text{NO}_3^-$  anion enters the solvation shell, passivating the reactive sites on diglyme and facilitating a protective cathode electrolyte interphase (CEI) rich in NaF and  $\text{NaN}_x\text{O}_y$ . This boosted the oxidation resistance from **3.9 V to over 4.8 V**, enabling high coulombic efficiency (99.34%) and stable cycling [3].

### Solvent Co-intercalation in Layered Cathodes

- **Objective:** To investigate the mechanism and effects of diglyme co-intercalation in P2-type  $\text{Na}_x\text{TiS}_2$  cathode materials [4].
- **Methodology:** Researchers compared the electrochemical performance and structural changes of P2- $\text{Na}_x\text{TiS}_2$  in diglyme-based, propylene carbonate (PC)-based, and standard EC/DMC-based electrolytes. They used **operando X-ray Diffraction (XRD)** and **electrochemical dilatometry (ECD)** to monitor real-time structural evolution and electrode thickness changes during cycling [4].
- **Key Findings:** Diglyme co-intercalation caused a reversible **106% expansion** of the interlayer spacing. Surprisingly, ECD showed electrode **expansion during desodiation**, indicating opposing fluxes of  $\text{Na}^+$  ions leaving and solvent molecules entering. This process led to better long-term cycling stability and rate capability compared to conventional EC/DMC electrolyte [4].

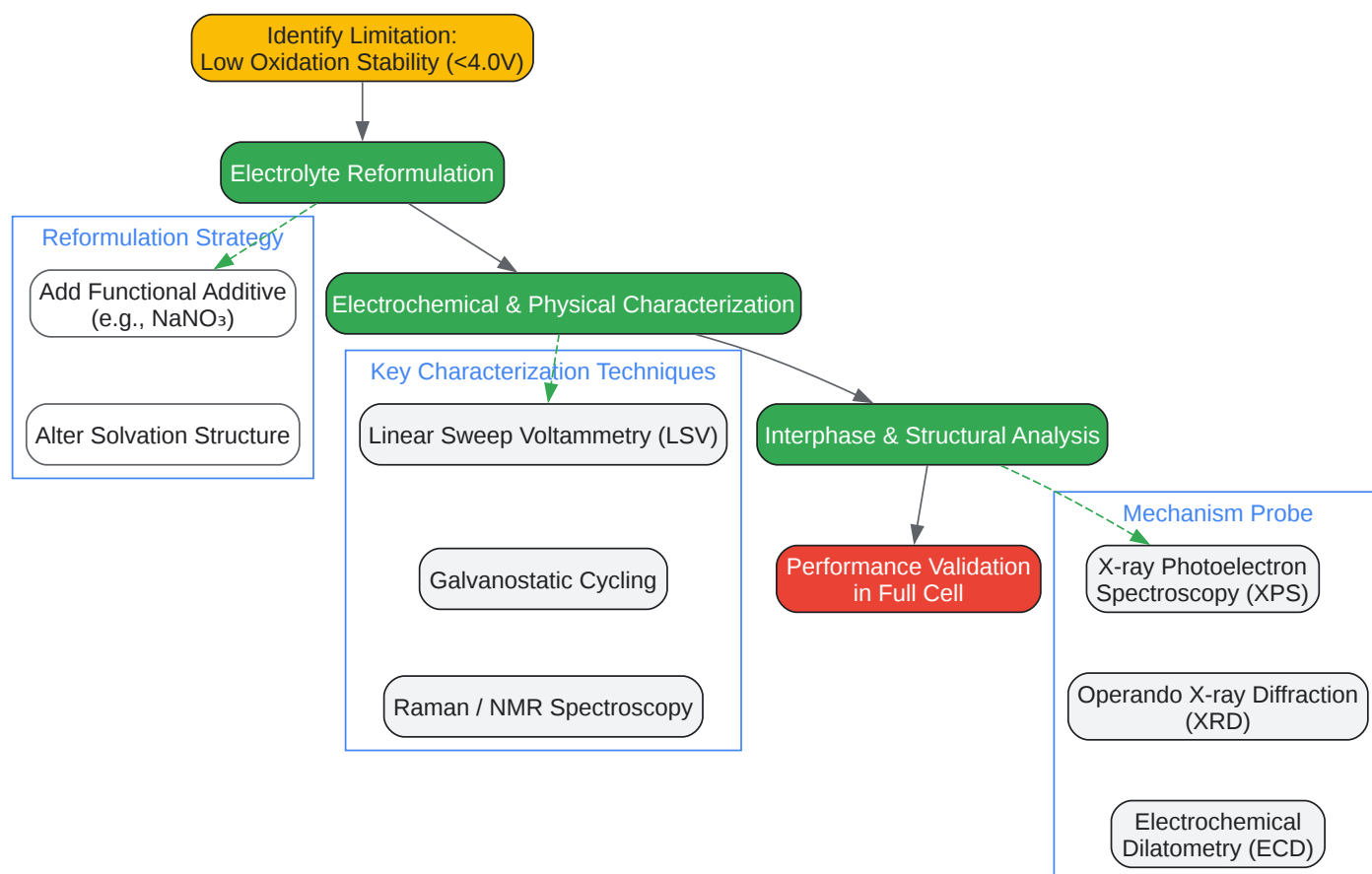
### Replacing Diglyme in CO<sub>2</sub> Capture Absorbents

- **Objective:** To develop an environmentally friendly non-aqueous CO<sub>2</sub> absorbent by replacing toxic diglyme [2].

- **Methodology:** Researchers formulated absorbents using 2-Ethylhexylamine (EHA) with either diglyme or DMSO. They measured and compared **absorption capacity, absorption rate, solution viscosity, and regeneration energy consumption** at various temperatures [2].
- **Key Findings:** The **EHA-DMSO** absorbent showed satisfactory absorption/desorption performance with **lower regeneration energy consumption** than traditional monoethanolamine (MEA) aqueous solution. Crucially, DMSO does not carry the **reproductive toxicity** associated with diglyme, making it a safer and more sustainable alternative for this application [2].

## Research Workflow: Electrolyte Stability Testing

The diagram below summarizes the key experimental workflow for evaluating and improving diglyme-based electrolytes in battery research, as detailed in the studies.



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